molecular formula C16H16INO B5093992 N-(3-iodophenyl)-4-phenylbutanamide

N-(3-iodophenyl)-4-phenylbutanamide

Cat. No.: B5093992
M. Wt: 365.21 g/mol
InChI Key: RMNGHQCGGJZUOR-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-4-phenylbutanamide is an organic compound that features an amide functional group attached to a phenyl and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-4-phenylbutanamide typically involves the reaction of 3-iodoaniline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, and other substituted phenylbutanamides.

    Oxidation: Products include oxidized derivatives such as carboxylic acids.

    Reduction: Products include reduced derivatives such as amines.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

N-(3-iodophenyl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving protein-ligand interactions and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to these targets, while the amide group can participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodophenyl)-4-phenylbutanamide
  • N-(4-iodophenyl)-4-phenylbutanamide
  • N-(3-bromophenyl)-4-phenylbutanamide

Uniqueness

N-(3-iodophenyl)-4-phenylbutanamide is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs with different halogen substituents or substitution patterns, this compound may exhibit distinct chemical and biological behaviors, making it valuable for specific applications.

Properties

IUPAC Name

N-(3-iodophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNGHQCGGJZUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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